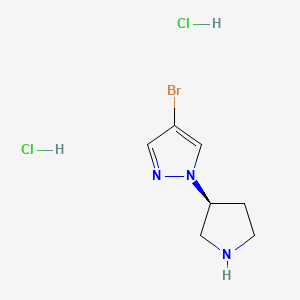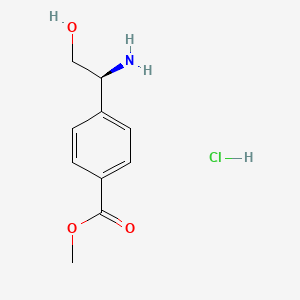![molecular formula C10H8BrF3O3 B6360884 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane CAS No. 1610379-48-0](/img/structure/B6360884.png)
2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane
Overview
Description
“2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane” is a chemical compound with the CAS Number: 1610379-48-0 . It has a molecular weight of 313.07 . The IUPAC name for this compound is 2-(3-bromo-5-(trifluoromethoxy)phenyl)-1,3-dioxolane .
Molecular Structure Analysis
The InChI code for “2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane” is 1S/C10H8BrF3O3/c11-7-3-6 (9-15-1-2-16-9)4-8 (5-7)17-10 (12,13)14/h3-5,9H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 313.07 . It is recommended to be stored at a temperature of 2-8°C .Scientific Research Applications
Protodeboronation of Alkyl Boronic Esters
It is used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .
Anti-Markovnikov Alkene Hydromethylation
Paired with a Matteson–CH2–homologation, this compound allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .
Formal Total Synthesis of δ-®-coniceine and Indolizidine 209B
The protodeboronation of this compound was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin or eyes .
properties
IUPAC Name |
2-[3-bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c11-7-3-6(9-15-1-2-16-9)4-8(5-7)17-10(12,13)14/h3-5,9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPKDJPSYRJVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl](/img/structure/B6360823.png)



![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)
![4-Bromo-[1,5]naphthyridine dihydrobromide](/img/structure/B6360850.png)
![2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6360856.png)



